molecular formula C11H17NO3 B14396039 Ethyl 5-pentyl-1,3-oxazole-2-carboxylate CAS No. 89967-32-8

Ethyl 5-pentyl-1,3-oxazole-2-carboxylate

Cat. No.: B14396039
CAS No.: 89967-32-8
M. Wt: 211.26 g/mol
InChI Key: PGRDLCROYFQLMK-UHFFFAOYSA-N
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Description

Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by an ethyl ester group at the 2-position and a pentyl group at the 5-position of the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-pentyl-1,3-oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-haloketones with amides in the presence of a base. For instance, the reaction of ethyl 2-bromo-3-oxobutanoate with pentylamine in the presence of a base like sodium hydride can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-pentyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 2-position of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazole-2-carboxylic acid derivatives.

    Reduction: Ethyl 5-pentyl-1,3-oxazole-2-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 5-pentyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ester group can undergo hydrolysis to release the active oxazole moiety, which then interacts with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Ethyl 5-pentyl-1,3-oxazole-2-carboxylate can be compared with other oxazole derivatives such as:

    Ethyl 5-tert-pentyl-1,3-oxazole-4-carboxylate: Similar structure but with a tert-pentyl group at the 5-position.

    Ethyl 5-(2-phenylethyl)-1,3-oxazole-4-carboxylate: Contains a phenylethyl group instead of a pentyl group.

    Ethyl 1,3-oxazole-2-carboxylate: Lacks the pentyl group, making it less hydrophobic .

These comparisons highlight the unique properties of this compound, such as its hydrophobicity and potential for specific biological interactions.

Properties

CAS No.

89967-32-8

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 5-pentyl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C11H17NO3/c1-3-5-6-7-9-8-12-10(15-9)11(13)14-4-2/h8H,3-7H2,1-2H3

InChI Key

PGRDLCROYFQLMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(O1)C(=O)OCC

Origin of Product

United States

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